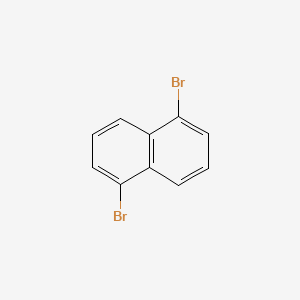

1,5-Dibromonaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYAFTZIQWCKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348522 | |

| Record name | 1,5-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7351-74-8 | |

| Record name | 1,5-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Dibromonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dibromonaphthalene (CAS: 7351-74-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-Dibromonaphthalene (CAS No. 7351-74-8), a key chemical intermediate. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and explores its significant applications in materials science and as a precursor for other valuable chemical entities. Particular focus is given to its role as a building block for organic semiconductors and its potential utility in the synthesis of compound libraries for drug discovery. Safety information and visual workflows are included to provide a thorough resource for laboratory and development professionals.

Chemical and Physical Properties

This compound is a solid organic compound, appearing as a white to off-white or pale yellow powder or crystalline solid.[1][2] Its core structure consists of a naphthalene (B1677914) ring substituted with bromine atoms at the 1 and 5 positions.[3]

| Property | Value | Reference(s) |

| CAS Number | 7351-74-8 | [3] |

| Molecular Formula | C₁₀H₆Br₂ | [3] |

| Molecular Weight | 285.97 g/mol | [1] |

| Appearance | White to off-white powder/crystals | [1] |

| Melting Point | 128.0 to 132.0 °C (reported as 130 °C) | [1] |

| Boiling Point | 326.7 °C at 760 mmHg | [1] |

| Density | 1.8 ± 0.1 g/cm³ | [1] |

| Purity | >98% (¹H NMR) | [1] |

Synthesis of this compound

The most efficient and selective method for synthesizing this compound is through the photobromination of 1-Bromonaphthalene.[4] This electrophilic substitution reaction, conducted under reflux conditions, favors the formation of the 1,5-isomer with high yield.[4]

Experimental Protocol: Photobromination of 1-Bromonaphthalene

This protocol is adapted from established photobromination procedures for bromonaphthalenes.[4][5]

Materials and Reagents:

-

1-Bromonaphthalene (1-BN)

-

Bromine (Br₂)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Sodium bisulfite solution (aqueous, saturated)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Petroleum ether or hexanes for recrystallization

Equipment:

-

Photochemical reactor apparatus equipped with a reflux condenser, magnetic stirrer, and dropping funnel

-

A high-intensity lamp (e.g., 250 W projector lamp)

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

-

Buchner funnel and filtration apparatus

Procedure:

-

Reaction Setup: In the photochemical reactor, dissolve 1-Bromonaphthalene (1.0 eq) in anhydrous carbon tetrachloride (CCl₄).

-

Initiation: Begin stirring the solution and heat it to reflux (approx. 77 °C) using a heating mantle. Position the 250 W lamp to irradiate the reaction vessel.

-

Bromine Addition: Prepare a solution of Bromine (1.5 eq) in CCl₄. Add this solution dropwise to the refluxing mixture over a period of time, maintaining a constant reflux and continuous irradiation. The reaction progress can be monitored by GC or TLC. The total reaction time is typically around 2.5 hours.[4][5]

-

Quenching and Workup: After the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully quench any excess bromine by adding a saturated aqueous solution of sodium bisulfite until the red-brown color disappears.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent (CCl₄) under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, which may contain a small amount of 1,3,5-tribromonaphthalene, can be purified by recrystallization from a suitable solvent system such as petroleum ether or hexanes to yield pure this compound as a white to off-white crystalline solid.[4][5] The reported yield for this reaction is approximately 80-92%.[4][5]

Caption: Synthesis of this compound via Photobromination.

Applications

This compound serves as a versatile building block for the synthesis of more complex molecules, finding utility in materials science and as a precursor to other important chemical intermediates.

Organic Electronics & Materials Science

As a di-halogenated polycyclic aromatic hydrocarbon, this compound is a valuable precursor for organic semiconductors.[1] It is used in the synthesis of larger, conjugated systems for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1] A notable example is its use in the synthesis of 1,5-di(anthracen-2-yl)naphthalene (1,5-DAN), a material with strong blue solid-state emission and high charge transport mobility.[1] This transformation is typically achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This is a generalized protocol for the double Suzuki-Miyaura coupling of this compound.

Materials and Reagents:

-

This compound

-

2-(Pinacolato)borane-anthracene or Anthracene-2-boronic acid (2.2 - 2.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq per bromine)

-

Anhydrous, degassed solvent system (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O)

Equipment:

-

Schlenk flask or round-bottom flask

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer and hotplate

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the anthraceneboronic acid derivative (2.2-2.5 eq), the base (e.g., K₂CO₃), and the palladium catalyst.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add the degassed solvent system via cannula or syringe.

-

Reaction: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired 1,5-di(anthracen-2-yl)naphthalene.

Precursor for 1,5-Diaminonaphthalene

This compound can be converted to 1,5-Diaminonaphthalene, a key monomer used in the production of high-performance polyurethanes and other polymers.[6] This conversion is typically performed via a copper-catalyzed nucleophilic aromatic substitution reaction with ammonia (B1221849) at high temperature and pressure.

This protocol is based on procedures described in the patent literature for the amination of dihalonaphthalenes.[6]

Materials and Reagents:

-

This compound

-

Aqueous ammonia (e.g., 25% solution)

-

Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂), anhydrous (catalyst)

Equipment:

-

High-pressure autoclave with stirring and heating capabilities

-

Gas chromatography (GC) equipment for monitoring

Procedure:

-

Charging the Autoclave: Place this compound, the copper catalyst (e.g., anhydrous CuCl), and the aqueous ammonia solution into a pressure autoclave.

-

Pressurization and Heating: Seal the autoclave and, if required, introduce additional ammonia gas to increase the pressure. Heat the reactor contents to approximately 150 °C with constant stirring. The internal pressure will rise significantly (e.g., to ~40 bar).

-

Reaction: Maintain the reaction at temperature and pressure for several hours (e.g., 6 hours). The reaction can be monitored by taking samples and analyzing them by GC.

-

Cooldown and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

-

Isolation: The product, 1,5-Diaminonaphthalene, can be isolated from the reaction mixture through standard procedures such as filtration, extraction, and recrystallization.

Caption: Key Synthetic Transformations of this compound.

Potential in Drug Discovery

The naphthalene scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs such as Nabumetone (an anti-inflammatory agent) and Terbinafine (an antifungal).[1] The 1,5-disubstitution pattern allows for the creation of molecules with a specific C2 symmetry, which can be advantageous for binding to biological targets.

While this compound itself is not a therapeutic agent, its two reactive bromine handles make it an ideal starting material for creating diverse libraries of 1,5-disubstituted naphthalene derivatives using modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These libraries can be screened for biological activity against a wide range of targets, including kinases and G protein-coupled receptors, making this compound a valuable building block in the early stages of drug discovery.[2]

Safety and Hazards

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements (Selected): [3]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1,5-Dibromonaphthalene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dibromonaphthalene is a halogenated aromatic hydrocarbon that serves as a crucial building block in the synthesis of advanced organic materials and complex molecules. Its strategic substitution pattern makes it a valuable precursor for a variety of derivatives with applications in organic electronics, particularly in the development of Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity and applications.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | 1,5-DBN | |

| CAS Number | 7351-74-8 | [2] |

| Molecular Formula | C₁₀H₆Br₂ | [2] |

| Molecular Weight | 285.97 g/mol | [2] |

| Appearance | White to off-white powder/crystals | [1] |

| Purity | >98% | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | 130-132 °C | |

| Boiling Point | 353.5 °C at 760 mmHg (Predicted) | |

| Density | 1.834 g/cm³ (Predicted) | |

| Flash Point | 175.3 °C (Predicted) |

Table 3: Solubility Profile of this compound (Qualitative)

| Solvent | Solubility |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Toluene | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Acetone | Slightly Soluble |

| Ethanol | Sparingly Soluble |

| Methanol | Sparingly Soluble |

| Water | Insoluble |

Experimental Protocols

Synthesis of this compound via Photobromination of 1-Bromonaphthalene (B1665260)

A selective and efficient method for the synthesis of this compound involves the photobromination of 1-bromonaphthalene.[3]

Materials:

-

1-Bromonaphthalene

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄)

-

250 W lamp

Procedure:

-

In a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromonaphthalene in carbon tetrachloride.

-

Add 1.5 mole equivalents of bromine to the solution.

-

Irradiate the reaction mixture with a 250 W lamp while maintaining the solution at reflux (approximately 77 °C) with vigorous stirring.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2.5 hours.[3]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent and excess bromine under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a white to off-white solid in approximately 80% yield.[3]

References

1,5-Dibromonaphthalene molecular weight and formula

This document provides the core chemical properties of 1,5-Dibromonaphthalene, a key building block in the synthesis of organic semiconductors for applications in OLEDs and OFETs.

Core Chemical Properties

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and material synthesis protocols.

| Property | Value |

| Molecular Formula | C₁₀H₆Br₂[1][2][3][4] |

| Molecular Weight | 285.97 g/mol [4][5] |

| CAS Number | 7351-74-8[1][2][4] |

Logical Relationship of Molecular Composition

The molecular formula dictates the molecular weight. The elemental composition of Carbon, Hydrogen, and Bromine, as defined by the formula, sums to the total molecular weight of the compound.

Caption: Relationship between chemical formula and molecular weight.

Note: The user's request for detailed experimental protocols and signaling pathways is not applicable to the fundamental properties of a chemical compound like this compound. Such requirements are typically associated with biological systems or complex reaction mechanisms, not the intrinsic data of a stable chemical.

References

Spectroscopic Profile of 1,5-Dibromonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-Dibromonaphthalene, a key building block in the synthesis of organic semiconductors.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in further research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the NMR and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.93 | d | 8.7 | H-4, H-8 |

| 7.78 | d | 7.5 | H-2, H-6 |

| 7.34 | dd | 8.7, 7.5 | H-3, H-7 |

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 133.5 | C-4a, C-8a |

| 131.2 | C-4, C-8 |

| 130.1 | C-2, C-6 |

| 128.0 | C-3, C-7 |

| 122.2 | C-1, C-5 |

Solvent: Acetone-d6, Reference: TMS[2]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3050 | Aromatic C-H Stretch |

| 1560 | Aromatic C=C Stretch |

| 1430 | Aromatic C=C Stretch |

| 880 | C-H Bending |

| 780 | C-H Bending |

| 650 | C-Br Stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 284 | 50 | [M]⁺ (⁷⁹Br, ⁷⁹Br) |

| 286 | 100 | [M+2]⁺ (⁷⁹Br, ⁸¹Br) |

| 288 | 50 | [M+4]⁺ (⁸¹Br, ⁸¹Br) |

| 205/207 | [M-Br]⁺ | |

| 126 | [M-2Br]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).[3]

-

Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is added to the solution to serve as an internal reference for the chemical shifts (0 ppm).[4]

-

Data Acquisition: The solution is transferred to an NMR tube. The ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer, such as a BRUKER AC-300.[5] For ¹³C NMR, a sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[6]

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate contributions from the KBr and atmospheric CO₂ and H₂O.

Mass Spectrometry (MS)

-

Sample Introduction: The this compound sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).[7]

-

Ionization: The molecules are ionized, typically using electron ionization (EI), where a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M⁺) and fragment ions.[7]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[7]

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion intensity versus m/z.[7]

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

- 1. ossila.com [ossila.com]

- 2. spectrabase.com [spectrabase.com]

- 3. benchchem.com [benchchem.com]

- 4. web.mit.edu [web.mit.edu]

- 5. This compound | C10H6Br2 | CID 637960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Solubility of 1,5-Dibromonaphthalene in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,5-dibromonaphthalene in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding its likely solubility characteristics based on related compounds and outlines a detailed experimental protocol for the precise determination of its solubility.

Introduction to this compound

This compound is a polyhalogenated aromatic hydrocarbon with the chemical formula C₁₀H₆Br₂. It is a solid at room temperature and serves as a building block in organic synthesis, particularly in the development of electronic materials and pharmaceutical intermediates.[1] A thorough understanding of its solubility is critical for its application in various chemical processes, including reaction optimization, purification, and formulation.

The solubility of a compound is influenced by its physicochemical properties and the nature of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Given that this compound is a relatively non-polar molecule, it is expected to be more soluble in non-polar or weakly polar organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. The table below summarizes the current availability of this information.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility ( g/100 mL at 25°C) |

| Hexane | C₆H₁₄ | 1.88 | Data not available in literature |

| Toluene | C₇H₈ | 2.38 | Data not available in literature |

| Dichloromethane | CH₂Cl₂ | 9.08 | Data not available in literature |

| Acetone | C₃H₆O | 20.7 | Data not available in literature |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | Data not available in literature |

| Ethanol | C₂H₅OH | 24.5 | Data not available in literature |

| Methanol (B129727) | CH₃OH | 32.7 | Data not available in literature |

Note: The absence of data highlights the necessity for experimental determination for applications requiring precise solubility values.

For the related isomer, 1,4-dibromonaphthalene, qualitative data indicates it is slightly soluble in methanol and soluble in chloroform.[2] This suggests that this compound may exhibit similar behavior in these types of solvents.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[3]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Thermostatic vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Vortex mixer

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps of the isothermal shake-flask method for solubility determination.

Detailed Methodology

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a series of thermostatic vials, each containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25°C). Agitate the vials for a sufficient period to allow the system to reach thermodynamic equilibrium. This typically requires 24 to 72 hours, which should be confirmed by preliminary experiments where concentration is measured at different time points until it becomes constant.[3]

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the temperature-controlled environment for at least 24 hours to ensure complete sedimentation of the excess solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe to avoid precipitation. Immediately pass the solution through a syringe filter (compatible with the solvent) into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Quantitative Analysis: Accurately determine the mass of the collected filtrate. Dilute the sample with the same solvent to a concentration that falls within the linear range of a pre-calibrated analytical method, such as HPLC or GC.

-

Solubility Calculation: Based on the concentration of the diluted sample and the dilution factor, calculate the original concentration of this compound in the saturated solution. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Signaling Pathway for Solubility

The process of dissolution can be conceptually represented as a signaling pathway where the input is the solid compound and the solvent, and the output is the saturated solution.

Caption: A diagram representing the logical flow from initial components to the formation of a saturated solution.

Conclusion

References

A Comprehensive Technical Guide to the Synthesis of 1,5-Dibromonaphthalene from 1-Bromonaphthalene

Abstract: This technical guide provides an in-depth overview of the synthesis of 1,5-dibromonaphthalene, a key intermediate in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] The document details the regioselective bromination of 1-bromonaphthalene (B1665260), focusing on the established photobromination methodology. It includes a thorough examination of reaction conditions, detailed experimental protocols, and a summary of quantitative data to guide researchers, scientists, and drug development professionals in the efficient synthesis of this compound.

Introduction

This compound is a halogenated aromatic hydrocarbon that serves as a versatile building block in organic synthesis.[1] Its structure allows for further functionalization through reactions such as cross-coupling, enabling the construction of complex conjugated molecules. These derivatives are of significant interest in materials science, particularly for creating high-performance organic electronic materials.[1] The synthesis of this compound is typically achieved through the direct electrophilic substitution of 1-bromonaphthalene.[1] This guide focuses on the selective synthesis of the 1,5-isomer, a process that is highly dependent on specific reaction conditions to control regioselectivity and minimize the formation of isomeric byproducts.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from 1-bromonaphthalene proceeds via an electrophilic aromatic substitution mechanism. The initial bromo substituent on the naphthalene (B1677914) ring is an ortho-, para-director and a deactivator. In the case of naphthalene, the alpha-positions (1, 4, 5, 8) are more reactive towards electrophilic attack than the beta-positions (2, 3, 6, 7).

When 1-bromonaphthalene undergoes further bromination, the incoming bromine electrophile can add to several positions. The reaction conditions, particularly temperature, play a critical role in determining the major product. Low-temperature bromination tends to favor the formation of the kinetically controlled product, 1,4-dibromonaphthalene, whereas higher temperatures and photolytic conditions promote the formation of the thermodynamically favored this compound.[2]

Experimental Protocols

The most effective reported method for synthesizing this compound is through the photobromination of 1-bromonaphthalene at reflux temperature.[2]

Protocol: Photobromination of 1-Bromonaphthalene

This protocol is adapted from literature procedures which report high yields of the desired 1,5-isomer.[2]

Materials:

-

1-Bromonaphthalene (1-BN)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄), reagent grade

-

Sodium thiosulfate (B1220275) solution (aqueous, saturated)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Magnetic stirrer with heating mantle

-

Photochemical lamp (e.g., 250 W tungsten lamp)

-

Separatory funnel

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-bromonaphthalene (1.0 eq) in carbon tetrachloride (CCl₄).

-

Initiation: Heat the mixture to reflux (approximately 77°C) with vigorous stirring.

-

Bromine Addition: While refluxing and irradiating with a photochemical lamp, add a solution of bromine (1.5 eq) in CCl₄ dropwise over a period of time.

-

Reaction Monitoring: Continue the reaction at reflux under photolytic conditions for approximately 2.5 hours.[2] The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated sodium thiosulfate solution (to quench excess bromine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent (CCl₄) under reduced pressure using a rotary evaporator.

-

The crude product, which may contain 1,3,5-tribromonaphthalene as a minor impurity, can be purified by fractional crystallization.[2]

-

Quantitative Data Summary

The regioselectivity of the bromination of 1-bromonaphthalene is highly dependent on the reaction conditions. The following table summarizes the outcomes of different synthetic approaches reported in the literature.

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Conditions | Product(s) | Yield (%) | Reference(s) |

| 1-Bromonaphthalene | Br₂ (1.5 eq) | CCl₄ | 77 | Reflux, Photolysis (250W lamp), 2.5h | 1,5-DBN (92%), 1,3,5-TBN (8%) | 80 (for 1,5-DBN) | [2] |

| 1-Bromonaphthalene | Br₂ | CCl₄ | 77 | Reflux, Photolysis | This compound (1,5-DBN) | 80 | |

| 1-Bromonaphthalene | Br₂ | CH₂Cl₂ | -30 | Dark | 1,4-DBN (98%), 1,5-DBN (2%) | 90 (for 1,4-DBN) | [2] |

DBN: Dibromonaphthalene; TBN: Tribromonaphthalene

Experimental and Purification Workflow

The overall process from starting materials to the purified product can be visualized as a multi-step workflow. This includes the initial reaction setup, the core chemical transformation, and the subsequent workup and purification stages.

Conclusion

The synthesis of this compound from 1-bromonaphthalene can be achieved with high yield and selectivity through photobromination at elevated temperatures.[2] This method favors the formation of the thermodynamically stable 1,5-isomer over the kinetically preferred 1,4-isomer. Careful control of reaction parameters, particularly temperature and the use of photolytic conditions, is paramount for maximizing the yield of the desired product. The detailed protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in materials science and beyond.

References

Navigating the Synthesis of 1,5-Dibromonaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The regioselective synthesis of 1,5-dibromonaphthalene presents a notable challenge in aromatic chemistry. As a key building block in the development of advanced organic materials and pharmaceutical intermediates, achieving high yields of the 1,5-isomer over other constitutional isomers is of paramount importance. This technical guide provides a comprehensive overview of the primary synthetic routes, detailing experimental protocols and the underlying principles of regioselectivity to facilitate the targeted synthesis of this compound.

Understanding Regioselectivity in Naphthalene (B1677914) Bromination

The electrophilic substitution of naphthalene is a kinetically and thermodynamically controlled process. The initial bromination of naphthalene predominantly yields 1-bromonaphthalene (B1665260), as the α-position is more activated and leads to a more stable carbocation intermediate. However, the subsequent introduction of a second bromine atom is influenced by both the directing effect of the first bromine and the overall electronic and steric landscape of the monobrominated naphthalene. Direct dibromination often results in a mixture of isomers, with the 1,4- and 1,5-isomers being significant products. The distribution of these isomers is highly dependent on the reaction conditions, including temperature, solvent, and the presence of catalysts.

Synthetic Strategies for this compound

Two principal methods have demonstrated considerable success in favoring the formation of the this compound isomer: the use of structured solid catalysts in the direct dibromination of naphthalene and the photobromination of 1-bromonaphthalene.

Direct Dibromination of Naphthalene using Calcined KSF Clay

Recent studies have highlighted the utility of structured solids, such as calcined montmorillonite (B579905) KSF clay, in directing the regioselectivity of naphthalene dibromination. While many acidic catalysts favor the formation of the 1,4-isomer, calcined KSF clay has been shown to transiently favor the 1,5-isomer, particularly at shorter reaction times.[1][2] It is hypothesized that the clay's structure and surface properties influence the orientation of the naphthalene molecule, making the 5-position more accessible to electrophilic attack. However, with prolonged reaction times, isomerization to the thermodynamically more stable 1,4-isomer is observed.[1][2]

Photobromination of 1-Bromonaphthalene

A highly effective and regioselective method for the synthesis of this compound involves the photobromination of 1-bromonaphthalene.[3] This approach leverages the directing influence of the existing bromine substituent under photochemical conditions to favor substitution at the C5 position. This method has been reported to yield the 1,5-isomer in high purity and good yield.

Quantitative Data Summary

The following table summarizes the quantitative data from key experiments for the synthesis of this compound, allowing for a clear comparison of the different methodologies.

| Method | Substrate | Brominating Agent | Catalyst/Conditions | Solvent | Temp. (°C) | Time | 1,5-Isomer Yield (%) | Other Isomers (%) | Reference |

| Direct Dibromination | Naphthalene | Br₂ | Calcined KSF Clay | Dichloromethane (B109758) | 25 | 45 min | ~49 (in mixture) | 1,4-isomer also present and increases with time | [2] |

| Direct Dibromination | Naphthalene | Br₂ (3 equiv.) | Calcined KSF Clay | Dichloromethane | 25 | - | 10 (in mixture) | 1,4-isomer (8%), 1,4,6-tribromonaphthalene (66%) | [4][5] |

| Photobromination | 1-Bromonaphthalene | Br₂ (1.5 equiv.) | Photolytic (250 W lamp) | Carbon Tetrachloride | 77 (reflux) | 2.5 h | 80 (in mixture) | 1,3,5-tribromonaphthalene (8%) | [3] |

Experimental Protocols

Protocol 1: Dibromination of Naphthalene using Calcined Montmorillonite KSF Clay

This protocol is adapted from studies on the regioselective dibromination of naphthalene using structured solids.[2]

Materials:

-

Naphthalene

-

Bromine (Br₂)

-

Calcined Montmorillonite KSF clay

-

Dichloromethane (DCM)

-

Sodium thiosulfate (B1220275) solution

-

Diatomaceous earth (e.g., Celite®)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add calcined montmorillonite KSF clay (4.0 g) and dichloromethane (30 mL).

-

To this suspension, add a solution of naphthalene (0.98 g, 7.65 mmol) in dichloromethane (10 mL) and stir the mixture in the dark for 15 minutes to ensure even dispersion.

-

Rapidly add a solution of bromine (2.44 g, 15.3 mmol) in dichloromethane (10 mL) to the stirring mixture.

-

Continue stirring the reaction mixture in the dark at 25 °C for 45 minutes.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Filter the mixture through a pad of diatomaceous earth to remove the clay catalyst.

-

Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The resulting crude product, a mixture of dibromonaphthalene isomers, can be purified by fractional crystallization from a mixture of dichloromethane and diethyl ether (4:1 by volume) to enrich the 1,5-isomer.

Protocol 2: Photobromination of 1-Bromonaphthalene

This protocol is based on the reported selective synthesis of this compound from 1-bromonaphthalene.[3]

Materials:

-

1-Bromonaphthalene

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄)

-

Sodium thiosulfate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Photochemical reactor equipped with a reflux condenser and a magnetic stirrer

-

A 250 W projector lamp (or similar UV source)

Procedure:

-

In the photochemical reactor, dissolve 1-bromonaphthalene (e.g., 1.0 g, 4.83 mmol) in carbon tetrachloride (e.g., 25 mL).

-

Add a solution of bromine (1.5 equivalents, e.g., 1.16 g, 7.25 mmol) in carbon tetrachloride (e.g., 10 mL) to the reactor.

-

Heat the reaction mixture to reflux (approximately 77 °C).

-

Irradiate the refluxing solution with a 250 W lamp for 2.5 hours.

-

After cooling to room temperature, quench the reaction by washing the mixture with an aqueous solution of sodium thiosulfate to remove excess bromine.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization or chromatography to isolate the this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical relationships in the synthesis of this compound.

Caption: Direct dibromination of naphthalene.

Caption: Photobromination of 1-bromonaphthalene.

Conclusion

The synthesis of this compound with high regioselectivity is achievable through careful selection of the synthetic route and reaction conditions. While direct dibromination of naphthalene using calcined KSF clay offers a pathway to the 1,5-isomer, the photobromination of 1-bromonaphthalene appears to be a more robust and higher-yielding method. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to successfully synthesize this compound for their specific applications in drug development and materials science.

References

Regioselective synthesis of dibromonaphthalene isomers

An In-depth Technical Guide to the Regioselective Synthesis of Dibromonaphthalene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of synthetic strategies for the regioselective preparation of various dibromonaphthalene isomers. Control of regioselectivity in the bromination of naphthalene (B1677914) is a critical aspect of organic synthesis, as the isomeric purity of dibromonaphthalenes is paramount for their application as intermediates in the development of pharmaceuticals, organic electronic materials, and other functional molecules.[1][2][3][4][5] This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the logical workflows for the synthesis of key isomers.

Introduction to Naphthalene Bromination

The direct electrophilic bromination of naphthalene is a fundamental reaction; however, it often yields a mixture of isomers. The initial bromination of naphthalene predominantly affords 1-bromonaphthalene (B1665260) under kinetic control. The introduction of a second bromine atom is influenced by the directing effects of the first bromine substituent and the reaction conditions, which can be manipulated to favor specific isomers. Factors such as the choice of brominating agent, solvent, temperature, and catalyst play a crucial role in determining the regiochemical outcome.[6][7][8] More complex, multi-step syntheses are often required to obtain isomers that are not accessible through direct bromination.

Synthesis of Specific Dibromonaphthalene Isomers

This section details the synthetic routes to several key dibromonaphthalene isomers, including experimental protocols and quantitative data.

Synthesis of 1,4-Dibromonaphthalene (B41722)

1,4-Dibromonaphthalene is often the major product of direct dibromination under kinetically controlled conditions.[6] The use of solid acid catalysts can enhance the selectivity for this isomer.

Experimental Protocol: Synthesis of 1,4-Dibromonaphthalene using Synclyst 13 Catalyst [6]

-

Reaction Setup: To a stirred mixture of Synclyst 13 (4.0 g) and dichloromethane (B109758) (DCM, 30 mL), add a solution of naphthalene (0.98 g, 7.65 mmol) in DCM (10 mL).

-

Addition of Bromine: Add a solution of bromine (2.44 g, 15.3 mmol) in DCM (10 mL) dropwise over 45 minutes.

-

Reaction: Stir the mixture in the dark at 25 °C for 6 hours.

-

Work-up: Quench the reaction with an aqueous solution of sodium metabisulfite (B1197395). Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and recrystallize the crude product from DCM.

Quantitative Data:

| Starting Material | Brominating Agent | Catalyst | Solvent | Reaction Time | Temperature | Yield of 1,4-DBN | Ref. |

| Naphthalene | Br₂ | Synclyst 13 | DCM | 6 h | 25 °C | 91% | [6] |

| 1-Bromonaphthalene | Br₂ | None | DCM | 48 h | -30 °C | 90% | [9] |

Synthesis of 1,5-Dibromonaphthalene

The 1,5-isomer is often formed alongside the 1,4-isomer. Specific conditions, such as the use of a different solid catalyst and shorter reaction times, can favor the formation of this compound.[6]

Experimental Protocol: Synthesis of this compound using KSF Clay [6]

-

Reaction Setup: To a stirred mixture of calcined montmorillonite (B579905) KSF clay (4.0 g) and DCM (30 mL), add a solution of naphthalene (0.98 g, 7.65 mmol) in DCM (10 mL) and stir in the dark for 15 minutes.

-

Addition of Bromine: Rapidly add a solution of bromine (2.44 g, 15.3 mmol) in DCM (10 mL).

-

Reaction: Stir the mixture in the dark at 25 °C for 45 minutes.

-

Work-up: Quench the reaction with an aqueous solution of sodium metabisulfite. Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent and purify the crude product by fractional crystallization using a DCM/Et₂O (4:1) mixture.

Quantitative Data:

| Starting Material | Brominating Agent | Catalyst | Solvent | Reaction Time | Temperature | Isomer Ratio (1,4-DBN : 1,5-DBN) | Isolated Yield of 1,5-DBN | Ref. |

| Naphthalene | Br₂ | KSF Clay | DCM | 45 min | 25 °C | 1 : 1.2 | 40% (after crystallization) | [6][10] |

Synthesis of 2,6-Dibromonaphthalene (B1584627)

The synthesis of 2,6-dibromonaphthalene often requires a multi-step approach involving polybromination followed by a regioselective debromination.[11][12][13]

Experimental Protocol: Two-Step Synthesis of 2,6-Dibromonaphthalene [11][12]

Step 1: Polybromination of Naphthalene

-

Reaction Setup: To a stirred mixture of naphthalene (0.979 g, 7.64 mmol) and calcined KSF clay (4.0 g) in a suitable solvent (50 mL), add a solution of bromine (3.66 g, 22.92 mmol) in the same solvent (10 mL) slowly.

-

Reaction: Stir the mixture in the dark at 25 °C for the specified reaction time.

-

Work-up: Quench with an aqueous solution of sodium metabisulfite to obtain a crude mixture of tetrabromonaphthalenes.

Step 2: Proto-debromination

-

Reaction Setup: Dissolve the crude tetrabromonaphthalene product in an appropriate anhydrous solvent at a low temperature.

-

Debromination: Add two mole equivalents of n-butyllithium.

-

Reaction: Stir for a short reaction time at a low temperature.

-

Purification: Purify the product by crystallization.

Quantitative Data:

| Intermediate | Reagent | Isolated Yield of 2,6-DBN | Ref. |

| Crude Tetrabromonaphthalene Mixture | n-Butyllithium | 82% | [11][12] |

Synthesis of 2,3-Dibromonaphthalene (B89205)

A common route to 2,3-dibromonaphthalene involves the synthesis of 1,4-diamino-2,3-dibromonaphthalene followed by deamination.[14]

Experimental Protocol: Synthesis of 2,3-Dibromonaphthalene via Deamination [14]

Step 1: Synthesis of 1,4-Diamino-2,3-dibromonaphthalene

-

Reaction Setup: Dissolve 1,4-diaminonaphthalene in dichloromethane (DCM) and cool the solution to 0-5 °C.

-

Bromination: Add a brominating agent such as dibromohydantoin or N-bromosuccinimide (NBS).

-

Reaction: Stir the reaction at 0-5 °C for 4-10 hours.

Step 2: Synthesis of 2,3-Dibromonaphthalene

-

Reaction Setup: In a three-necked flask, place 1,4-diamino-2,3-dibromonaphthalene (316g, 1mol) and CuSO₄·5H₂O (12.5g, 0.05mol). Add 90% ethanol (B145695) solution (1600ml).

-

Acidification: Slowly add concentrated sulfuric acid (784g, 8mol) and heat to 65 °C with stirring for 30 minutes.

-

Diazotization: Cool the mixture to 0-5 °C and add a solution of sodium nitrite (B80452) (172.4g, 2.5mol) in water (344g) dropwise, maintaining the temperature at 0-5 °C.

-

Reaction: Stir for 30 minutes at 0-5 °C after the addition is complete.

-

Isolation: Filter the reaction mixture to obtain crude 2,3-dibromonaphthalene.

-

Purification: Recrystallize the crude product from ethyl acetate.

Quantitative Data:

| Starting Material for Step 1 | Brominating Agent | Yield of 1,4-diamino-2,3-dibromonaphthalene | Purity | Ref. |

| 1,4-Diaminonaphthalene | Dibromohydantoin | 98.1% | 99% | [14][15] |

| 1,4-Diaminonaphthalene | N-Bromosuccinimide (NBS) | 94.9% | 94% | [14][15] |

Other Dibromonaphthalene Isomers

-

1,3-Dibromonaphthalene: This isomer can be prepared by the photobromination of naphthalene to form α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene, followed by dehydrobromination, with a reported yield of 88%.[16][17]

-

1,7-Dibromonaphthalene: The synthesis of this isomer can be achieved through a "halogen dance" rearrangement of 1,8-dibromonaphthalene (B102958) under acidic conditions.[18]

-

1,8-Dibromonaphthalene-2,7-diol: This compound can be synthesized via the direct bromination of 2,7-dihydroxynaphthalene, although controlling regioselectivity can be challenging due to the activating hydroxyl groups.[19][20]

Visualizing Synthetic Pathways

The following diagrams illustrate the workflows for the synthesis of different dibromonaphthalene isomers.

Caption: Workflow for the synthesis of 1,4-dibromonaphthalene.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of 2,6-dibromonaphthalene.

Caption: Workflow for the synthesis of 2,3-dibromonaphthalene.

Conclusion

The regioselective synthesis of dibromonaphthalene isomers is a well-developed field, with a variety of methods available to target specific isomers. For the synthesis of 1,4- and 1,5-dibromonaphthalenes, direct bromination of naphthalene with careful selection of solid catalysts and reaction times offers a straightforward approach. In contrast, isomers such as 2,6- and 2,3-dibromonaphthalene typically require multi-step synthetic sequences. The choice of the optimal synthetic route will depend on the desired isomer, the required purity, and the available starting materials and reagents. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to select and implement the most suitable methods for their specific needs in drug development and materials science.

References

- 1. ossila.com [ossila.com]

- 2. 1,4-dibromonaphthalene | 83-53-4 [chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. ossila.com [ossila.com]

- 5. ossila.com [ossila.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene -ORCA [orca.cardiff.ac.uk]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. CN109180423B - Synthetic method of 2, 3-dibromo naphthalene - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Health and Safety of 1,5-Dibromonaphthalene

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 1,5-Dibromonaphthalene. It is intended for researchers, scientists, and drug development professionals. A significant portion of the detailed toxicological data for this specific isomer is not publicly available. Therefore, this guide also includes standardized experimental protocols that would be employed to generate such data.

Chemical and Physical Properties

This compound is a halogenated aromatic hydrocarbon. A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference |

| CAS Number | 7351-74-8 | [1] |

| Molecular Formula | C₁₀H₆Br₂ | [1] |

| Molecular Weight | 285.97 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 128.0 to 132.0 °C | [2] |

| Boiling Point | 326.7 °C at 760 mmHg | [2] |

| Flash Point | 175.3 °C | [2] |

| Density | 1.834 g/cm³ | [2] |

| LogP | 4.36480 | [2] |

| Storage Temperature | Keep in a dark place, sealed in dry, room temperature. | [2] |

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. The available GHS classification for this compound indicates several potential health and environmental hazards.

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

| Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Warning |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Warning |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

| Warning |

| Hazardous to the Aquatic Environment (Long-term) | H413: May cause long lasting harmful effects to aquatic life | No Pictogram | No Signal Word |

Precautionary Statements: P261, P264, P270, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.

Experimental Protocols for Toxicological Assessment

While specific experimental data for this compound is limited in the public domain, the following are detailed methodologies based on internationally recognized OECD guidelines for assessing the toxicological profile of a chemical substance.

Acute Oral Toxicity - OECD 401 (Modified Approach)

The traditional OECD 401 guideline has been largely replaced by methods that reduce animal use, such as the Up-and-Down Procedure (OECD 425), Acute Toxic Class Method (OECD 423), and Fixed Dose Procedure (OECD 420).[3][4]

Objective: To determine the acute oral toxicity of a substance.

Test Animal: Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive).[5]

Methodology:

-

Animal Preparation: Healthy, young adult animals are acclimatized to laboratory conditions for at least 5 days. They are fasted overnight before dosing.[5]

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed a maximum recommended volume.[5]

-

Dose Levels: A stepwise procedure is used where a single animal is dosed at a time. The outcome of the first animal determines the dose for the next. Dosing is typically started at a level expected to be moderately toxic.[3][5]

-

Observation Period: Animals are observed for a total of 14 days. Special attention is given during the first 24 hours. All signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior are recorded.[5]

-

Data Collection: The time of death, if it occurs, is recorded. Body weights are recorded weekly. At the end of the observation period, all surviving animals are euthanized and subject to a gross necropsy.[5]

-

Endpoint: The LD50 (median lethal dose) is calculated using appropriate statistical methods.

Acute Dermal Irritation/Corrosion - OECD 404

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[6][7][8][9][10]

Test Animal: Healthy, young adult albino rabbits.[6]

Methodology:

-

Animal Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.[8]

-

Test Substance Application: A dose of 0.5 g of the solid test substance (moistened with a small amount of a suitable vehicle) is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch and semi-occlusive dressing.[6][10]

-

Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[6]

-

Scoring: Skin reactions are scored according to a standardized grading system (e.g., Draize scale).[8]

-

Endpoint: The substance is classified as an irritant based on the severity and persistence of the skin reactions.[7]

Acute Eye Irritation/Corrosion - OECD 405

Objective: To determine the potential of a substance to cause eye irritation or corrosion.[11][12][13][14][15]

Test Animal: Healthy, young adult albino rabbits.[11][13]

Methodology:

-

Animal Preparation: Both eyes of each animal are examined within 24 hours before testing to ensure there are no pre-existing defects.[13]

-

Test Substance Instillation: A single dose of the test substance (typically 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[11][14]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days to assess the reversibility of any effects.[11][14]

-

Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.[12]

-

Endpoint: The substance is classified based on the severity, persistence, and reversibility of the ocular lesions.[14]

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

Objective: To screen for the mutagenic potential of a substance.[16][17][18]

Test System: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli.

Methodology:

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Exposure: The bacterial tester strains are exposed to the test substance at various concentrations. Two methods are commonly used: the plate incorporation method and the pre-incubation method.[16]

-

Incubation: The plates are incubated at 37°C for 48-72 hours.[16]

-

Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted for each concentration.

-

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Visualizations

Experimental and Assessment Workflows

The following diagrams illustrate the logical flow of a chemical safety assessment and a typical workflow for irritation testing.

Caption: General workflow for a chemical safety assessment.[19][20][21][22]

Caption: A tiered approach to skin irritation testing.[7]

Potential Metabolic Pathway

While the specific metabolic pathway of this compound has not been detailed, the metabolism of the parent compound, naphthalene (B1677914), is well-studied. It is likely that this compound follows a similar pathway involving oxidation and conjugation.

Caption: A simplified diagram of the metabolic pathway of naphthalene.[23][24][25][26][27]

Health and Safety Summary

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and hydrogen bromide.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection, gloves, and safety goggles.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the material, place it in a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

Toxicological Information Summary

-

Acute Toxicity: Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

Genotoxicity: No specific data is available for this compound. Naphthalene itself has generally tested negative in bacterial gene mutation assays but has shown some evidence of clastogenicity (chromosome damage) in in vitro mammalian cell assays.[28][29][30]

-

Carcinogenicity: No data is available for this compound. The International Agency for Research on Cancer (IARC) has classified naphthalene as "possibly carcinogenic to humans" (Group 2B).

-

Reproductive Toxicity: No data is available for this compound. Some studies on other brominated compounds have suggested potential for reproductive and developmental effects.[31][32][33][34]

Conclusion

References

- 1. This compound | C10H6Br2 | CID 637960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. bemsreports.org [bemsreports.org]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 11. oecd.org [oecd.org]

- 12. nucro-technics.com [nucro-technics.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 15. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 16. oecd.org [oecd.org]

- 17. measurlabs.com [measurlabs.com]

- 18. gentronix.co.uk [gentronix.co.uk]

- 19. fldata.com [fldata.com]

- 20. besmart.ie [besmart.ie]

- 21. saltegra.com [saltegra.com]

- 22. blog.storemasta.com.au [blog.storemasta.com.au]

- 23. Naphthalene Degradation Pathway [eawag-bbd.ethz.ch]

- 24. researchgate.net [researchgate.net]

- 25. NAPHTHALENE - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Genetic toxicity of naphthalene: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. oehha.ca.gov [oehha.ca.gov]

- 30. Critical assessment of the genetic toxicity of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Effects of brominated and organophosphate ester flame retardants on male reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Reproductive outcomes among women exposed to a brominated flame retardant in utero - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Reproductive Outcomes Among Women Exposed to a Brominated Flame Retardant In Utero - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of 1,5-Dibromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical methodologies for the preparation of 1,5-dibromonaphthalene, a key intermediate in the synthesis of various organic materials. The document details established synthetic routes, including direct bromination of naphthalene (B1677914), selective bromination of 1-bromonaphthalene (B1665260), and the Sandmeyer reaction from 1,5-diaminonaphthalene. Each method is presented with experimental protocols and a summary of quantitative data to facilitate comparison and understanding.

Direct Bromination of Naphthalene

The direct bromination of naphthalene represents one of the earliest approaches to synthesizing dibromonaphthalenes. This method, however, typically results in a mixture of isomers, with the 1,4- and 1,5-isomers often being significant products. The regioselectivity of the reaction is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of a catalyst.

Experimental Protocol:

A general procedure for the direct bromination of naphthalene involves the slow addition of bromine to a solution of naphthalene in a suitable solvent.[1] An early method described by Clarke and Brethen involved the reaction of naphthalene with bromine in carbon tetrachloride.[1] While their primary goal was the synthesis of 1-bromonaphthalene, a fraction containing a mixture of dibromonaphthalenes was also isolated.[1] More contemporary studies have explored the use of solid catalysts, such as montmorillonite (B579905) KSF clay, to influence the isomer distribution, leading to mixtures of 1,4- and this compound.[2] Another approach involves the use of bromine with an iodine catalyst in a solvent like trichloromethane.[3]

Illustrative Procedure (Iodine Catalysis): To a solution of 128 g of naphthalene in 700 ml of trichloromethane, a solution of 10 g of iodine in 352 g of bromine is added slowly over one hour with stirring at room temperature.[3] After the reaction is complete, the mixture is typically quenched, and the organic phase is washed and concentrated. The resulting product is a mixture of dibromonaphthalene isomers that requires further purification, often by crystallization, to isolate the 1,5-isomer.[2]

Selective Bromination of 1-Bromonaphthalene

A more selective and efficient historical method for the preparation of this compound involves the further bromination of 1-bromonaphthalene.[4][5] This approach takes advantage of the directing effects of the existing bromine substituent on the naphthalene ring. Photobromination has been shown to be a particularly effective technique.[4]

Experimental Protocol:

The photobromination of 1-bromonaphthalene is typically carried out in a non-polar solvent under reflux conditions.[4]

Procedure for Photobromination: In a suitable reaction vessel equipped with a reflux condenser and a light source (e.g., a 250 W lamp), a solution of 1-bromonaphthalene in carbon tetrachloride is heated to reflux (approximately 77°C).[4] A stoichiometric amount of bromine (typically 1.5 mole equivalents) is then added portion-wise or via a dropping funnel.[4] The reaction mixture is irradiated and refluxed for a period of time, for instance, 2.5 hours.[4] Upon completion, the reaction is cooled, and any excess bromine is quenched. The solvent is removed under reduced pressure, and the crude product can be purified by crystallization to yield this compound.[4]

Sandmeyer Reaction from 1,5-Diaminonaphthalene

The Sandmeyer reaction is a classical and versatile method for the introduction of a halide onto an aromatic ring via a diazonium salt intermediate.[6][7][8] For the synthesis of this compound, this would involve the diazotization of 1,5-diaminonaphthalene, followed by treatment with a copper(I) bromide solution. The precursor, 1,5-diaminonaphthalene, is historically prepared by the reduction of 1,5-dinitronaphthalene.[9]

Experimental Protocol:

The Sandmeyer reaction is a two-step process: the formation of the bis-diazonium salt, followed by the substitution with bromide.

Step A: Diazotization of 1,5-Diaminonaphthalene 1,5-Diaminonaphthalene is dissolved in an aqueous solution of a strong acid, such as hydrobromic acid, and cooled to a low temperature (typically 0-5°C) in an ice-salt bath.[10] A pre-cooled aqueous solution of sodium nitrite (B80452) is then added dropwise, ensuring the temperature remains low to prevent the decomposition of the diazonium salt.[10] The reaction is stirred for a short period after the addition is complete to ensure full conversion to the bis-diazonium salt.

Step B: Sandmeyer Reaction In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared. The freshly prepared, cold bis-diazonium salt solution is then slowly added to the copper(I) bromide solution. The reaction is often characterized by the evolution of nitrogen gas.[6] After the addition is complete, the reaction mixture may be gently warmed to drive the reaction to completion. The solid this compound product can then be isolated by filtration, washed, and purified, typically by recrystallization.

Quantitative Data Summary

| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Direct Bromination | Naphthalene | Br₂, I₂ | Trichloromethane | Room Temp. | 1 | Mixture | [3] |

| Direct Bromination | Naphthalene | Br₂, KSF Clay | Dichloromethane | 25 | - | Mixture | [2] |

| Photobromination | 1-Bromonaphthalene | Br₂ (1.5 equiv.) | CCl₄ | 77 (Reflux) | 2.5 | 80 | [4] |

| Sandmeyer Reaction | 1,5-Diaminonaphthalene | 1. NaNO₂, HBr2. CuBr | Water, HBr | 0-5 then warm | - | - | General Method[6][7][8] |

Note: The yield for the Sandmeyer reaction is not specified in the search results for this particular compound and represents a general historical method.

Visualizing the Synthetic Pathways

To illustrate the chemical transformations described, the following diagrams represent the core reaction pathways.

Caption: Direct bromination of naphthalene leading to an isomeric mixture.

Caption: Selective photobromination of 1-bromonaphthalene.

Caption: The Sandmeyer reaction pathway for this compound synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. US6538158B2 - Process for preparing 1,4-diaminonaphthalene and/or 1,5-diaminoNaphthalene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

Purity Analysis of 1,5-Dibromonaphthalene by Gas Chromatography-Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the purity analysis of 1,5-dibromonaphthalene using gas chromatography-mass spectrometry (GC-MS). Ensuring the purity of starting materials and intermediates like this compound is critical in the synthesis of complex organic molecules, including active pharmaceutical ingredients, where even trace impurities can significantly impact reaction yields, impurity profiles, and the safety and efficacy of the final product.

Introduction to Purity Analysis of this compound

This compound (C₁₀H₆Br₂) is a key building block in the synthesis of organic semiconductors and other functional materials.[1] Its purity is paramount for the successful and reproducible synthesis of target molecules. Gas chromatography-mass spectrometry is a powerful analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification based on mass-to-charge ratio.

This guide outlines a general methodology for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis. It also discusses potential impurities that may arise during its synthesis.

Potential Impurities in this compound

The synthesis of this compound, typically through the electrophilic bromination of naphthalene (B1677914) or 1-bromonaphthalene, can lead to the formation of several impurities.[2][3] Understanding these potential impurities is crucial for developing a robust analytical method and for interpreting the resulting data.

Table 1: Potential Impurities and Byproducts in this compound Synthesis

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |

| Naphthalene | C₁₀H₈ | 128.17 | Unreacted starting material |

| 1-Bromonaphthalene | C₁₀H₇Br | 207.07 | Incomplete reaction/starting material |

| 1,4-Dibromonaphthalene | C₁₀H₆Br₂ | 285.97 | Isomeric byproduct[2] |

| 2,6-Dibromonaphthalene | C₁₀H₆Br₂ | 285.97 | Isomeric byproduct[2] |

| 1,8-Dibromonaphthalene | C₁₀H₆Br₂ | 285.97 | Isomeric byproduct |

| Tribromonaphthalenes | C₁₀H₅Br₃ | 364.86 | Over-bromination byproduct[2] |

Experimental Protocol for GC-MS Analysis

The following protocol provides a general framework for the purity analysis of this compound by GC-MS. This method is adapted from established procedures for similar compounds, such as 1-bromonaphthalene, and may require optimization for specific instrumentation.[4]

Sample Preparation

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolution: Dissolve the sample in a suitable solvent, such as dichloromethane (B109758) or hexane, and dilute to the mark.

-

Working Solution Preparation: Further dilute the stock solution as necessary to be within the linear dynamic range of the instrument. A typical working concentration might be 100 µg/mL.

GC-MS Instrumentation and Parameters

A standard gas chromatograph coupled with a mass selective detector is used.

Table 2: Suggested GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph (GC) | |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 50:1 split ratio) |

| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |

| Mass Spectrometer (MS) | |